Cl-PEG2-acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

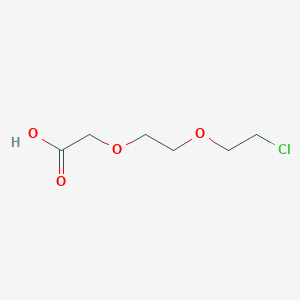

2-[2-(2-chloroethoxy)ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFWETCQRCCYKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)OCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cl-PEG2-Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Cl-PEG2-acid, also known by its systematic name 2-(2-(2-chloroethoxy)ethoxy)acetic acid, is a bifunctional molecule increasingly utilized in biomedical research and drug development. Its structure, featuring a terminal carboxylic acid and a chloroethyl group connected by a short polyethylene (B3416737) glycol (PEG) linker, imparts unique properties that make it a valuable tool, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a detailed overview of the physical and chemical properties of this compound, outlines experimental protocols for their determination, and visualizes its role in relevant biochemical processes.

Physical and Chemical Properties

General Properties

| Property | Value | Source |

| Chemical Name | 2-(2-(2-chloroethoxy)ethoxy)acetic acid | [1] |

| Synonyms | This compound, Chloro-PEG2-acid, 2-[2-(2-chloroethoxy)ethoxy]acetic acid | [2][3] |

| CAS Number | 170304-76-4 | [1][2][4] |

| Molecular Formula | C6H11ClO4 | [1][2][4] |

| Molecular Weight | 182.60 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow liquid or solid | [3][5] |

Tabulated Physical Properties

The physical state of this compound has been reported as both a solid and a liquid, which may depend on the purity and storage conditions of the material.

| Property | Value | Notes |

| Physical State | Liquid or Solid | Supplier dependent |

| Boiling Point | 327.1 ± 22.0 °C | Predicted |

| Density | 1.248 ± 0.06 g/cm³ | Predicted |

| pKa | 3.39 ± 0.10 | Predicted |

| Solubility | Soluble in DMSO | [5] |

Experimental Protocols

Standardized experimental protocols are crucial for verifying the physical and chemical properties of this compound. Below are detailed methodologies for determining key parameters.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small sample of this compound, the Thiele tube method is appropriate.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat-resistant oil (e.g., mineral oil)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

This compound sample

Procedure:

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with heat-resistant oil to a level above the side arm.

-

Insert the thermometer and attached test tube into the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.

-

Observe the sample. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the oil bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.

Materials:

-

pH meter with a glass electrode (calibrated)

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

This compound sample

-

Deionized water

-

Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Calibrate the pH meter using the standard buffer solutions.

-

Immerse the pH electrode in the this compound solution and record the initial pH.

-

Fill the burette with the standardized NaOH solution.

-

Begin the titration by adding small, known volumes of the NaOH solution to the beaker.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

Visualizations

Diagrams are provided below to illustrate the role of this compound in PROTAC synthesis and the general mechanism of PROTAC-mediated protein degradation.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: Synthetic workflow for a PROTAC using this compound.

References

A Technical Guide to Cl-PEG2-Acid: Synthesis and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-PEG2-acid, chemically known as 2-[2-(2-chloroethoxy)ethoxy]acetic acid, is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. Its heterobifunctional nature, featuring a terminal carboxylic acid and a chloro group, allows for the sequential conjugation of two different molecular entities. This guide provides an in-depth overview of the synthesis of this compound, its core mechanism of action as a linker in Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its synthesis and application.

Introduction

The advent of PROTACs has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[2]

This compound has emerged as a valuable building block in PROTAC design. Its hydrophilic PEG spacer enhances the aqueous solubility of the resulting PROTAC molecule, a crucial property for bioavailability.[] The terminal carboxylic acid and chloro group provide orthogonal reactive handles for the covalent attachment of the target protein ligand and the E3 ligase ligand.[]

Synthesis of this compound

The synthesis of this compound, or 2-[2-(2-chloroethoxy)ethoxy]acetic acid, typically starts from the commercially available 2-(2-chloroethoxy)ethanol (B196239). The primary transformation is the oxidation of the terminal alcohol to a carboxylic acid. Several methods have been reported, with two common approaches highlighted below.

Synthesis Data

| Parameter | Nitric Acid Oxidation | TEMPO-mediated Oxidation |

| Starting Material | 2-(2-chloroethoxy)ethanol | 2-(2-chloroethoxy)ethanol |

| Oxidizing Agent | Nitric Acid | Calcium hypochlorite (B82951) / TEMPO |

| Solvent | Water | Dichloromethane (B109758) / Water |

| Reaction Time | 18-24 hours | 0.5 hours |

| Yield | High | 72% |

Experimental Protocols

Protocol 1: Nitric Acid Oxidation

-

To a reaction vessel, add 2-(2-chloroethoxy)ethanol.

-

With vigorous stirring, add nitric acid (1-5 molar equivalents) and water (2-4 times the mass of the starting material).

-

Maintain the reaction temperature between 10 °C and 100 °C.

-

Allow the reaction to proceed for 18-24 hours.

-

Upon completion, the product can be isolated by extraction.

Protocol 2: TEMPO-mediated Oxidation

-

In a flask equipped with a condenser, thermometer, and dropping funnel, combine 2-(2-chloroethoxy)ethanol (30.0 ml), dichloromethane (150 ml), tap water (60 ml), sodium bicarbonate (28.52 g), and TEMPO catalyst (0.22 g).

-

At room temperature, add a solution of calcium hypochlorite (55.62 g) in tap water (240.0 ml) from the dropping funnel.

-

Stir the mixture for an additional 30 minutes.

-

Quench the reaction by adding sodium metabisulfite (B1197395) (1.34 g).

-

Separate the aqueous and organic phases.

-

Acidify the aqueous phase to a pH of 1-2 with 34% hydrochloric acid.

-

Extract the aqueous solution with methyl isobutyl ketone (5 x 50 ml).

-

Combine the organic extracts, wash with a saturated salt solution (1 x 20 ml), and evaporate under reduced pressure to obtain the product.

Mechanism of Action in PROTACs

This compound serves as a linker to connect a target protein binder and an E3 ubiquitin ligase ligand, forming a PROTAC. The fundamental mechanism of action for any PROTAC is to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[1]

General PROTAC Mechanism

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Caption: General mechanism of action for a PROTAC utilizing a this compound linker.

Application Example: Targeting BCR-ABL in Chronic Myeloid Leukemia

While specific PROTACs utilizing this compound are not extensively documented in publicly available literature, we can extrapolate its application based on structurally similar PROTACs. A relevant example is the development of PROTACs targeting the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML).[4] In this context, a PROTAC could be synthesized by linking a BCR-ABL inhibitor (e.g., Dasatinib) to an E3 ligase ligand via a PEG linker.

For instance, a single amino acid, such as arginine, can act as a ligand for the N-end rule E3 ubiquitin ligases (UBR family).[4] A PROTAC could therefore be constructed by coupling Dasatinib to one end of the this compound linker and arginine to the other.

Caption: Structure of a hypothetical BCR-ABL targeting PROTAC using a this compound linker.

The resulting PROTAC would then induce the degradation of BCR-ABL, leading to the inhibition of downstream signaling pathways and ultimately cell death in CML cells.

Quantitative Data from a Representative Study

A study on single amino acid-based PROTACs targeting BCR-ABL provides valuable insights into the expected efficacy.[4] While using a slightly different PEG linker, the data demonstrates the potential of this approach.

| Compound | Target | Cell Line | IC50 (nM) |

| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.3595 |

| Lys-PEG1-Dasa | BCR-ABL | K562 | 0.4901 |

| Leu-PEG1-Dasa | BCR-ABL | K562 | 0.4312 |

| Phe-PEG1-Dasa | BCR-ABL | K562 | 0.5304 |

Data adapted from Zhang J, et al. J Biol Chem. 2023.[4]

These results show that PROTACs with a PEG linker can effectively inhibit the proliferation of CML cells with sub-nanomolar IC50 values.[4]

Experimental Protocols for PROTAC Synthesis and Evaluation

The following protocols provide a general framework for the synthesis and biological evaluation of a PROTAC using this compound.

PROTAC Synthesis Workflow

Caption: General workflow for the synthesis of a PROTAC using this compound.

Protocol 3: PROTAC Synthesis

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand (e.g., an amino acid with a protected functional group) and this compound in a suitable solvent such as DMF.

-

Add coupling reagents (e.g., HATU and DIPEA).

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting intermediate by preparative HPLC.

-

-

Second Coupling Reaction:

-

Dissolve the purified intermediate and the target protein ligand (with a nucleophilic group) in a suitable solvent.

-

The chloro group of the PEG linker will react with a nucleophile on the target protein ligand (e.g., an amine or thiol), potentially requiring a base and elevated temperature.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

Biological Evaluation

Protocol 4: Cell Viability Assay

-

Seed cells (e.g., K562 for BCR-ABL) in 96-well plates.

-

Treat the cells with a serial dilution of the synthesized PROTAC for a specified time (e.g., 48 hours).

-

Assess cell viability using a suitable assay (e.g., Cell Counting Kit-8).

-

Calculate the IC50 value from the dose-response curve.

Protocol 5: Western Blot for Protein Degradation

-

Treat cells with the PROTAC at various concentrations for a defined period.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein (e.g., BCR-ABL) and a loading control (e.g., GAPDH).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify the band intensities to determine the extent of protein degradation.

Conclusion

This compound is a versatile and valuable tool in the design and synthesis of PROTACs. Its defined length, hydrophilicity, and orthogonal reactive ends provide medicinal chemists with a reliable building block for constructing effective targeted protein degraders. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this compound in their drug discovery and development efforts.

References

A Technical Guide to Cl-PEG2-acid: Applications in Bioconjugation and Drug Delivery

Introduction

In the fields of bioconjugation and advanced drug delivery, the precise and stable linkage of molecules is paramount. Polyethylene (B3416737) glycol (PEG) linkers have become essential tools, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] Among these, Cl-PEG2-acid, a heterobifunctional linker, offers distinct advantages for researchers and drug development professionals. This technical guide provides an in-depth exploration of the core properties, reaction mechanisms, and applications of this compound, complete with detailed experimental protocols and characterization techniques.

This compound is a PEG-based linker characterized by a terminal chloride group and a terminal carboxylic acid, separated by a two-unit polyethylene glycol chain.[3] This structure provides a hydrophilic spacer that improves solubility in aqueous solutions while offering two distinct reactive sites for sequential or orthogonal conjugation strategies.[3] Its applications are prominent in the development of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][5][6]

Core Properties of this compound

This compound's utility is rooted in its unique chemical structure. The key attributes are summarized below, providing essential data for its application in experimental design.

| Property | Value | Reference(s) |

| Chemical Name | 2-[2-(2-chloroethoxy)ethoxy]acetic acid | [] |

| CAS Number | 170304-76-4 | [3][5] |

| Molecular Formula | C₆H₁₁ClO₄ | [3][] |

| Molecular Weight | 182.60 g/mol | [3][] |

| Appearance | Liquid | [5] |

| Solubility | Soluble in DMSO, DMF, Water | [][5][7] |

| Storage Conditions | -20°C for long-term storage (up to 3 years) | [3][5] |

Role in Bioconjugation: Reaction Mechanisms

The power of this compound lies in its two distinct reactive termini, which allow for controlled, covalent bond formation.

Carboxylic Acid Terminus: Amide Bond Formation

The terminal carboxylic acid is most commonly used to form stable amide bonds with primary amines, such as those found on the lysine (B10760008) residues of proteins and antibodies.[3][8] This reaction is not spontaneous and requires activation, typically through the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[7][9]

The process occurs in two main steps:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]

-

NHS Ester Formation and Amine Reaction: To improve stability in aqueous solutions and increase reaction efficiency, NHS is added to convert the unstable intermediate into a semi-stable NHS ester. This ester then readily reacts with a primary amine to form a robust amide bond.[9][10]

References

- 1. nbinno.com [nbinno.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. Chloro-PEG2-CH2O2H, 170304-76-4 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Bioconjugation application notes [bionordika.fi]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Chloride Group in Cl-PEG2-Acid: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-PEG2-acid, or 2-(2-(2-chloroethoxy)ethoxy)acetic acid, is a heterobifunctional linker integral to modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the reactivity of the terminal chloride group, a key functional moiety for nucleophilic substitution reactions. We will explore the chemical properties, reaction kinetics, and detailed experimental protocols relevant to the chloride group, while also contextualizing its application within the broader scope of targeted protein degradation. All quantitative data is summarized for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction to this compound

This compound is a versatile chemical tool featuring a discrete polyethylene (B3416737) glycol (PEG) spacer, which enhances aqueous solubility and provides flexibility.[1] The molecule is bifunctional, presenting two distinct reactive sites:

-

A Terminal Carboxylic Acid: This group is readily activated for reaction with primary amines to form stable amide bonds. Common activators include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU).[1]

-

A Terminal Chloride: The focus of this guide, the chloride atom, serves as a good leaving group in nucleophilic substitution (SN2) reactions. This allows for the covalent linkage of the PEG chain to a variety of nucleophiles, such as amines and thiols.

This dual reactivity enables the sequential and controlled conjugation of two different molecules, a crucial feature in the construction of complex molecular architectures like PROTACs.[2]

Reactivity of the Chloride Group

The reactivity of the chloride in this compound is governed by the principles of nucleophilic substitution. The electron-withdrawing nature of the adjacent ether oxygen atoms in the PEG chain slightly enhances the electrophilicity of the carbon atom bonded to the chlorine, making it susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

The chloride group undergoes substitution with a range of nucleophiles. The general mechanism is a bimolecular nucleophilic substitution (SN2) reaction, which is a single-step process where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs.

Key Nucleophiles and Resulting Linkages:

-

Amines (Primary and Secondary): React to form a secondary or tertiary amine linkage, respectively.

-

Thiols: React to form a stable thioether bond.

-

Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile for displacing the chloride, yielding an azido-PEG derivative. This is a common strategy for introducing a group that can then be used in "click chemistry" reactions.

Quantitative Analysis of Reactivity

While specific kinetic data for this compound is not extensively published, data from analogous reactions with halogenated compounds in a PEG environment provide valuable insights into expected yields and reaction times. Nucleophilic substitution reactions of various halides with sodium azide in PEG 400 as a reaction medium have been shown to proceed efficiently at room temperature, often with high yields and short reaction times.[3]

Table 1: Representative Yields for Nucleophilic Substitution of Halides in a PEG Environment

| Halide Substrate (Analogous to this compound) | Nucleophile | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Benzyl Chloride | Sodium Azide | PEG 400 | Room Temp. | 0.5 | 96 |

| n-Butyl Bromide | Sodium Azide | PEG 400 | Room Temp. | 1.0 | 94 |

| Benzoyl Chloride | Sodium Azide | PEG 400 | Room Temp. | 0.3 | 95 |

Data adapted from studies on nucleophilic substitution in PEG 400, demonstrating the high efficiency of such reactions.[3]

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving the chloride group of this compound.

Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of the chloride group of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine-containing molecule of interest

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Nitrogen or Argon gas

-

Reaction vessel

-

Stirring apparatus

-

Standard purification equipment (e.g., preparative HPLC)

Procedure:

-

Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

-

Dissolution: Dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

-

Base Addition: Add a non-nucleophilic base, such as DIPEA (3.0 equivalents), to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.

-

Reaction: Stir the reaction mixture at room temperature. For less reactive amines or to increase the reaction rate, the temperature can be elevated to 40-60°C.

-

Monitoring: Monitor the progress of the reaction by an appropriate analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to observe the consumption of starting materials and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water. The product can then be extracted with a suitable organic solvent. The final product is typically purified by preparative HPLC to achieve high purity.

Protocol for Conjugation with a Thiol

This protocol outlines the reaction of the chloride group with a thiol-containing molecule. Note that direct reaction of a thiol with an alkyl chloride can be slow and may require a base to deprotonate the thiol to the more nucleophilic thiolate.

Materials:

-

This compound

-

Thiol-containing molecule

-

Anhydrous DMF or DMSO

-

A suitable base (e.g., Sodium hydride or DIPEA)

-

Inert gas supply

-

Reaction vessel and stirrer

-

Purification equipment

Procedure:

-

Preparation: Set up a dry reaction vessel under an inert atmosphere.

-

Thiolate Formation: Dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF. Add a base (e.g., DIPEA, 2.0 equivalents) to generate the thiolate anion. Stir for 15-30 minutes at room temperature.

-

Addition of this compound: Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Reaction: Stir the mixture at room temperature overnight. The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary.

-

Monitoring: Track the reaction's progress using LC-MS or Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is worked up (e.g., by quenching with a mild acid and extraction) and the desired thioether-linked product is purified, typically via chromatography.

Application in PROTAC Synthesis and Signaling Pathway

A primary application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein of interest and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

The this compound linker serves to connect the target protein-binding ligand to the E3 ligase-binding ligand. The synthetic strategy often involves a sequential approach where one end of the linker (e.g., the carboxylic acid) is first coupled to one of the ligands, and then the other end (the chloride) is reacted with the second ligand.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing targeted protein degradation.

References

An In-depth Technical Guide to the Carboxylic Acid Functional Group Chemistry of Cl-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-PEG2-acid, with the chemical name 2-(2-(2-chloroethoxy)ethoxy)acetic acid, is a heterobifunctional linker widely utilized in bioconjugation and drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure comprises a short, hydrophilic diethylene glycol (PEG2) spacer, a reactive terminal carboxylic acid, and a chloro group. This unique combination of functionalities allows for the sequential and controlled conjugation of two different molecules.

The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates, which is a critical attribute for many biological applications.[1][2] The primary focus of this guide is the chemistry of the carboxylic acid functional group, a versatile handle for covalent modification of biomolecules. The terminal carboxylic acid can be activated to react with primary amine groups, forming stable amide bonds, a cornerstone of bioconjugation chemistry.[1][2][3] The chloro group, being a good leaving group, allows for subsequent nucleophilic substitution reactions, providing an orthogonal site for further molecular elaboration.

Core Chemistry of the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound is the primary site for conjugation to amine-containing molecules such as proteins, peptides, and small molecule ligands. This reaction typically proceeds via an activation step to convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by a primary amine.

Activation of the Carboxylic Acid

The most common method for activating the carboxylic acid group is through the use of carbodiimide (B86325) crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process is favored as it increases the efficiency and stability of the amine-reactive intermediate.

The reaction mechanism proceeds as follows:

-

Formation of the O-acylisourea intermediate: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Formation of the NHS ester: The O-acylisourea intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This semi-stable intermediate can then be reacted with a primary amine.

Amide Bond Formation

The activated NHS ester of this compound reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS as a byproduct. The efficiency of this coupling reaction is pH-dependent, with optimal conditions typically in the physiological to slightly basic range (pH 7.2-8.5).

Quantitative Data on Carboxylic Acid Conjugation

While specific kinetic data for the amidation of this compound is not extensively published in the form of comparative tables, the efficiency of EDC/NHS-mediated coupling reactions is generally high. The yield of such reactions is dependent on several factors including the concentration of reactants, pH, temperature, and reaction time. Based on analogous reactions with other PEG-acid linkers, yields for the formation of the amide conjugate can be expected to be in the range of 60-95%, contingent on the specific substrate and purification methods.

For the successful synthesis of bioconjugates, it is crucial to optimize the molar ratio of the reactants. An excess of the activated PEG linker is often used to drive the reaction to completion, especially when conjugating to valuable proteins or peptides.

Experimental Protocols

The following protocols provide a general framework for the activation of the carboxylic acid group of this compound and its subsequent conjugation to an amine-containing molecule.

Protocol for Activation of this compound with EDC/NHS

This protocol describes the generation of an amine-reactive NHS ester of this compound in an organic solvent.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere.

-

Add NHS (1.2 equivalents) to the solution and stir until dissolved.

-

Add EDC.HCl (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

The resulting solution containing the activated Cl-PEG2-NHS ester can be used directly in the next step or stored under anhydrous conditions at low temperature for a short period.

Protocol for Conjugation of Activated this compound to a Primary Amine

This protocol outlines the reaction of the pre-activated Cl-PEG2-NHS ester with an amine-containing molecule.

Materials:

-

Solution of activated Cl-PEG2-NHS ester (from protocol 4.1)

-

Amine-containing molecule (e.g., peptide, protein, or small molecule)

-

Anhydrous DMF or a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Diisopropylethylamine (DIPEA) (for reactions in organic solvents)

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or an appropriate buffer.

-

If in an organic solvent, add DIPEA (1.5-2 equivalents) to the amine solution to act as a base.

-

Slowly add the solution of activated Cl-PEG2-NHS ester (1-1.5 equivalents) to the amine solution with stirring.

-

Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugations).

-

Upon completion, the reaction mixture can be quenched by adding an excess of a small molecule amine like Tris or ethanolamine.

-

The final conjugate should be purified using an appropriate chromatographic technique, such as reverse-phase HPLC, size-exclusion chromatography, or affinity chromatography.

Visualization of a PROTAC Synthesis Workflow

This compound is a valuable linker for the synthesis of PROTACs. A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.

Caption: Synthetic workflow for a PROTAC using this compound.

Signaling Pathways and Logical Relationships

The ultimate function of a PROTAC synthesized with a this compound linker is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural ubiquitin-proteasome system.

Caption: Mechanism of action for a PROTAC-induced protein degradation.

Conclusion

The carboxylic acid functional group of this compound provides a reliable and versatile handle for the synthesis of a wide range of bioconjugates. Its application in the construction of PROTACs highlights its importance in modern drug discovery. The straightforward activation with EDC/NHS and subsequent amidation allows for the efficient and controlled linkage to amine-containing molecules. By understanding the core chemistry and employing optimized protocols, researchers can effectively utilize this compound to advance their research in drug development and chemical biology.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Cl-PEG2-acid in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the strategic design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount. These molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a chemical bridge connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker is a critical determinant of the final molecule's efficacy, solubility, and cell permeability.

This technical guide focuses on a key building block in the PROTAC linker toolbox: Cl-PEG2-acid . This heterobifunctional linker, featuring a chloro group at one end and a carboxylic acid at the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer, offers a unique combination of reactivity and physicochemical properties. Its strategic application in the synthesis of PROTACs and other bioconjugates is a subject of significant interest in biochemical research and drug discovery. This document provides an in-depth exploration of the core applications of this compound, complete with experimental methodologies, quantitative data, and visual workflows to guide researchers in leveraging this versatile tool.

Core Applications of this compound

The primary application of this compound in biochemical research is as a linker in the synthesis of PROTACs.[1][2] Its bifunctional nature allows for the sequential or orthogonal conjugation of two different molecular entities.

-

Carboxylic Acid Moiety: The terminal carboxylic acid provides a handle for standard amide bond formation with amine-containing molecules. This reaction is widely used to couple the linker to either the target protein ligand or the E3 ligase ligand, depending on the synthetic strategy.[2]

-

Chloro Moiety: The chloro group serves as a reactive site for nucleophilic substitution, typically with an amine or thiol group on the corresponding binding ligand. This allows for the formation of a stable covalent bond to complete the PROTAC structure.[2]

-

PEG2 Spacer: The short, hydrophilic di-ethylene glycol spacer enhances the aqueous solubility of the resulting PROTAC, a crucial property for biological activity.[3][4] The flexibility and length of the PEG linker are also critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5]

Beyond PROTACs, the reactive functionalities of this compound make it a valuable reagent in other areas of bioconjugation, such as the synthesis of antibody-drug conjugates (ADCs) and the modification of peptides and other biomolecules.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol describes a representative two-step synthesis of a PROTAC, for instance, a Bruton's Tyrosine Kinase (BTK) degrader, utilizing this compound. This is a generalized procedure and may require optimization for specific target and E3 ligase ligands.

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

-

Materials:

-

Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve the amine-containing E3 ligase ligand and this compound in anhydrous DMF.

-

Add HATU and DIPEA to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the E3 ligase ligand-linker intermediate.

-

Step 2: Nucleophilic Substitution to Attach the Target Protein Ligand

-

Materials:

-

E3 ligase ligand-linker intermediate from Step 1 (1.0 eq)

-

Amine-containing target protein ligand (e.g., BTK inhibitor) (1.2 eq)

-

Potassium carbonate (K2CO3) or another suitable base (2.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the E3 ligase ligand-linker intermediate and the amine-containing target protein ligand in anhydrous DMF.

-

Add the base (e.g., K2CO3) to the mixture.

-

Stir the reaction at an elevated temperature (e.g., 60-80 °C) overnight under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

-

Data Presentation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides illustrative data for a hypothetical BTK PROTAC synthesized using a short PEG linker, similar in concept to one that could be constructed with this compound.

| Parameter | Value | Description |

| DC50 | 50 nM | The concentration of the PROTAC required to degrade 50% of the target protein (BTK) after a specified incubation time (e.g., 24 hours). |

| Dmax | >90% | The maximum percentage of the target protein that is degraded at saturating concentrations of the PROTAC. |

| Cell Line | MOLM-14 | A human acute myeloid leukemia cell line endogenously expressing BTK. |

| Method | Western Blot or In-Cell ELISA | Techniques used to quantify the levels of the target protein. |

Note: This data is representative and the actual performance of a PROTAC synthesized with this compound would need to be determined experimentally.

Mandatory Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein via the ubiquitin-proteasome system.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the key steps in the synthesis of a PROTAC molecule using a bifunctional linker like this compound.

Caption: Workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound stands out as a valuable and versatile tool in the armamentarium of the modern biochemist and drug discovery scientist. Its defined structure, bifunctional reactivity, and solubility-enhancing properties make it an ideal component for the rational design and synthesis of PROTACs and other complex bioconjugates. The experimental protocols and conceptual workflows provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this linker in their own investigations. As the field of targeted protein degradation continues to evolve, the strategic application of well-designed linkers like this compound will undoubtedly play a pivotal role in the development of novel therapeutics.

References

The Strategic Application of Cl-PEG2-acid as a Hydrophilic Linker in Targeted Therapies: A Technical Guide

Introduction: In the landscape of modern therapeutics, targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift towards precision medicine. The efficacy of these modalities is critically dependent on the linker component, which bridges the targeting moiety to the therapeutic payload or E3 ligase recruiter. Among the diverse array of linkers, hydrophilic variants, particularly those based on polyethylene (B3416737) glycol (PEG), have become indispensable for optimizing drug-like properties.[1][2] This technical guide provides an in-depth examination of Chloro-PEG2-acid (Cl-PEG2-acid), a short, heterobifunctional, hydrophilic linker, and its role in the development of advanced targeted therapies.

Core Concepts: The Role of Hydrophilic Linkers

Targeted therapies, especially PROTACs and highly-loaded ADCs, often involve large, complex molecules that suffer from poor aqueous solubility and limited cell permeability due to the hydrophobic nature of their constituent ligands and payloads.[3][4] Hydrophilic linkers are incorporated to counteract these liabilities.

Key Advantages of Hydrophilic PEG Linkers:

-

Enhanced Solubility: The repeating ethylene (B1197577) glycol units form hydrogen bonds with water, creating a hydration shell that significantly improves the aqueous solubility of the entire conjugate.[1][5][6] This is crucial for preventing aggregation during manufacturing and for developing stable intravenous formulations.[3][7]

-

Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[5][8] This "stealth effect" can also shield the conjugate from immune recognition and enzymatic degradation.[7]

-

Modulated Permeability: While excessive hydrophilicity can hinder passive diffusion across cell membranes, an optimal length of a flexible PEG linker can shield the polar surface area of the molecule, creating a more compact conformation that is more amenable to cellular uptake.[1][9]

-

Optimized Ternary Complex Formation (PROTACs): In PROTACs, the linker's length and flexibility are paramount for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[10][11]

This compound is a bifunctional linker featuring a terminal carboxylic acid and a chloro group, separated by a two-unit PEG chain.[12] This structure provides a precise spacer with defined reactivity at each end.

-

Carboxylic Acid (-COOH): This terminus is readily activated for conjugation with primary or secondary amines to form stable amide bonds. Common activators include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[12][13]

-

Chloro Group (-Cl): The chloride acts as a good leaving group for nucleophilic substitution reactions, typically with amine or thiol functionalities on the corresponding binding ligand.[12]

Data Presentation: The Impact of Hydrophilic Linkers

The choice of linker significantly impacts the physicochemical and biological properties of a drug conjugate. The following tables summarize quantitative data from studies evaluating the effects of linker length and hydrophilicity.

Table 1: Impact of PEG Linker Length on PROTAC Permeability

This table summarizes data from a study on VH032-based PROTACs, demonstrating how increasing the number of PEG units in the linker affects passive diffusion permeability as measured by a Parallel Artificial Membrane Permeability Assay (PAMPA).

| Compound Series | Linker Type/Length | Effective Permeability (Pₑ) (x 10⁻⁶ cm/s) | Reference |

| MZ Series | 2-unit PEG | 0.6 | [14] |

| 3-unit PEG | 0.03 | [14] | |

| 4-unit PEG | 0.006 | [14] | |

| AT Series | 1-unit PEG | 0.005 | [14] |

| 2-unit PEG | 0.0025 | [14] | |

| Alkyl vs. PEG | Alkyl Linker | 0.002 | [14] |

| 1-unit PEG Linker | 0.005 | [14] |

Data indicates that for these specific PROTAC series, shorter PEG linkers resulted in significantly higher membrane permeability.

Table 2: Physicochemical Properties of Different Linkers for ADCs

This table compares the physical properties of linkers with varying PEG lengths used in the construction of Antibody-Drug Conjugates.

| Linker Name | Linker Type | Mass (Da) | Length (Å) | Reference |

| SMCC | Non-PEG, Hydrophobic | 334.32 | 11.6 | [15] |

| SM(PEG)₂ | 2-unit PEG | 422.43 | 19.3 | [15] |

| SM(PEG)₁₂ | 12-unit PEG | 843.00 | 54.1 | [15] |

This data illustrates the incremental increase in mass and spacer length with the addition of PEG units, allowing for precise control over the distance between the antibody and payload.

Table 3: In Vitro Cytotoxicity of an Anti-HER2 ADC

This table shows representative cytotoxicity data for an anti-HER2 ADC against various cancer cell lines with different levels of HER2 expression. While not using this compound specifically, it exemplifies the expected outcome of a potent ADC.

| Cell Line | HER2 Expression | IC₅₀ (nM) | Reference |

| SK-BR-3 | High | 0.5 | [8] |

| BT-474 | High | 0.8 | [8] |

| SK-OV-3 | High | 1.2 | [8] |

| MCF-7 | Low | >1000 | [8] |

The data demonstrates the target-dependent cytotoxicity of ADCs, where potency is significantly higher in cells overexpressing the target antigen.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful development of targeted therapies. Below are methodologies for key synthesis and evaluation steps.

Protocol 1: General Two-Step Synthesis of a PROTAC using a Halo-PEG-Acid Linker

This protocol describes a general method for conjugating a target protein ligand (POI-NH₂) and an E3 ligase ligand (E3-NH₂) using a linker like this compound.

Step A: Amide Coupling of POI Ligand to Linker

-

Dissolution: Dissolve the amine-containing POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent like N,N-Dimethylformamide (DMF).

-

Activation: Add an amide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the POI-Linker intermediate.

-

Work-up & Purification: Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure POI-Linker intermediate.

Step B: Nucleophilic Substitution with E3 Ligase Ligand

-

Dissolution: Dissolve the purified POI-Linker intermediate (1.0 equivalent) and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

-

Reaction: Add a base such as DIPEA (3.0 equivalents) to the mixture. Stir the reaction at 60-80°C overnight under a nitrogen atmosphere.[16]

-

Monitoring: Monitor the reaction for the formation of the final PROTAC molecule by LC-MS.

-

Purification: Upon completion, purify the reaction mixture directly using preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.

-

Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[17][18]

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, THP-1) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[18]

-

Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate in a microcentrifuge tube.[17]

-

Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.[18]

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.[17]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

-

Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST.[18]

-

Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[17][18]

-

Analysis: Quantify the band intensity using densitometry software. Normalize the target protein level to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[17]

Protocol 3: In Vitro Cytotoxicity (MTT) Assay for ADCs

This protocol is used to determine the cell-killing potency (IC₅₀) of an ADC.[12][19]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media. Plate both an antigen-positive cell line (e.g., SK-BR-3) and an antigen-negative control cell line (e.g., MCF-7). Incubate the plate at 37°C with 5% CO₂ overnight.[19]

-

ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload in cell culture medium. Add 50 µL of the diluted compounds to the appropriate wells. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate at 37°C for 72-120 hours.[8]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[12][20]

-

Solubilization: Carefully remove the medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][20]

-

Absorbance Reading: Incubate the plate for 15 minutes with shaking. Read the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other values. Plot the percentage of cell viability versus the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

Conclusion

The this compound linker, though simple in structure, is a powerful and versatile tool in the design of sophisticated targeted therapies. Its defined length, hydrophilic nature, and bifunctional reactivity enable chemists to systematically address common challenges in drug development, such as poor solubility and unfavorable pharmacokinetics.[2][21] By providing a means to enhance the drug-like properties of complex biologics and heterobifunctional molecules, short PEG linkers like this compound are crucial for translating the promise of ADCs and PROTACs into effective clinical candidates. The rational selection and empirical testing of linkers, guided by the principles and protocols outlined in this guide, are essential for advancing the next generation of precision medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adcreview.com [adcreview.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]

- 10. benchchem.com [benchchem.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT (Assay protocol [protocols.io]

- 21. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to PEGylation Utilizing Cl-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is a well-established and powerful bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and small-molecule drugs. This process modifies the physicochemical properties of the parent molecule, leading to significant improvements in its pharmacokinetic and pharmacodynamic profile. Key advantages of PEGylation include enhanced solubility and stability, reduced immunogenicity and antigenicity, and a prolonged circulatory half-life due to a decrease in renal clearance and protection from proteolytic degradation. These benefits often translate to reduced dosing frequency and an improved safety profile for therapeutic agents.

This technical guide focuses on the use of a specific, heterobifunctional PEGylating reagent: Chloro-PEG2-acid (Cl-PEG2-acid). This discrete PEG linker, with the chemical formula C6H11ClO4 and a molecular weight of 182.6 g/mol , offers a versatile platform for bioconjugation.[1][2][][4] It features two distinct reactive moieties: a terminal carboxylic acid and a chloro group. The carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins. The chloro group, a good leaving group, can undergo nucleophilic substitution with thiols (e.g., from cysteine residues) or other nucleophiles.[2] This dual reactivity makes this compound particularly valuable in the construction of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where precise linking of two different molecular entities is required.[1]

Core Concepts and Applications of this compound

This compound is a valuable tool in drug development and research, primarily utilized as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two binding ligands and influences the overall properties of the molecule, including its solubility, permeability, and pharmacokinetic profile.[5]

The short, hydrophilic PEG2 spacer of this compound can enhance the aqueous solubility of hydrophobic molecules, which is a common challenge in drug development.[2] The defined length of this discrete PEG linker allows for precise control over the distance between the conjugated molecules, which is critical for the efficacy of complex bioconjugates like PROTACs.

Experimental Protocols

While specific protocols for this compound are often embedded within broader synthetic schemes, the following sections provide detailed methodologies for the two key reactions involving its functional groups: amine conjugation via the carboxylic acid and nucleophilic substitution at the chloro group.

Amine Conjugation via Carboxylic Acid Activation

This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule with an available amine group). The process involves the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction vessels

-

Stirring plate and stir bars

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.

-

Prepare fresh solutions of EDC and NHS in the Activation Buffer at a concentration of 100 mM each.

-

Dissolve the amine-containing molecule in the Coupling Buffer to the desired concentration.

-

-

Activation of this compound:

-

In a reaction vessel, add the desired molar excess of the this compound stock solution to the Activation Buffer.

-

Add a 1.2 to 1.5 molar excess of EDC and NHS solutions relative to the this compound.

-

Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring to form the NHS-activated PEG linker.

-

-

Conjugation to Amine-containing Molecule:

-

Add the NHS-activated this compound solution to the solution of the amine-containing molecule. The molar ratio of the activated linker to the target molecule will need to be optimized for the desired degree of labeling.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

-

Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

Add the quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM to quench any unreacted NHS-activated linker.

-

Incubate for 30-60 minutes at room temperature.

-

-

Purification:

Nucleophilic Substitution at the Chloro Group

This protocol outlines the reaction of the chloro group of a this compound-containing molecule with a nucleophile, such as a thiol group on a cysteine residue.

Materials:

-

Molecule containing the this compound linker (prepared as in the previous protocol)

-

Thiol-containing molecule (e.g., peptide with a cysteine residue)

-

Reaction Buffer: Phosphate buffer (50 mM) with EDTA (1 mM), pH 7.5-8.5

-

Reducing agent (optional, e.g., TCEP)

-

Reaction vessels

-

Stirring plate and stir bars

Procedure:

-

Preparation of Reactants:

-

Dissolve the molecule containing the this compound linker in the Reaction Buffer.

-

Dissolve the thiol-containing molecule in the Reaction Buffer. If the thiol is in a disulfide bond, it may need to be reduced first with a suitable reducing agent like TCEP.

-

-

Conjugation Reaction:

-

Mix the two solutions in the desired molar ratio. An excess of one reactant may be used to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle stirring. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Purify the final conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or other suitable chromatographic techniques to remove unreacted starting materials.

-

Data Presentation

The following tables summarize general trends and comparative data for PEG linkers, providing a framework for understanding the potential impact of incorporating this compound into a bioconjugate. It is important to note that specific values will be highly dependent on the nature of the conjugated molecule.

Table 1: General Impact of PEG Linker Length on Pharmacokinetics and In Vitro Potency [9]

| Linker Length | Typical Half-Life | Key Observations | In Vitro Potency (Typical IC50) |

| No PEG Linker | Shorter | More susceptible to clearance from the body. | Variable; can be high but may be limited by poor solubility. |

| Short PEG Linkers (e.g., PEG2, PEG3, PEG4) | Moderately extended | Provides a balance between improved pharmacokinetics and potent cytotoxicity. | Often exhibits high potency (low nM range). |

| Long PEG Linkers (e.g., PEG8 and longer) | Significantly extended | Can lead to reduced clearance and longer circulation times. | May show a decrease in potency due to steric hindrance. |

Table 2: Comparative Conjugation Efficiency with Different Linker Types [9]

| Linker Type | Typical Drug-to-Antibody Ratio (DAR) | Observations |

| Non-PEGylated | Variable, often lower with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and lower conjugation efficiency. |

| Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | Generally allows for higher and more consistent DAR | The hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process. |

| Long-Chain PEG | Can achieve high DAR | Provides greater solubility enhancement for highly hydrophobic payloads. |

Mandatory Visualizations

Chemical Reactions of this compound

Caption: Reaction pathways for this compound conjugation.

General Workflow for Protein PEGylation

Caption: A generalized workflow for protein PEGylation.

PROTAC Mechanism of Action

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound serves as a versatile and valuable tool in the field of bioconjugation, particularly for the synthesis of complex molecules like PROTACs. Its heterobifunctional nature allows for a two-step, orthogonal conjugation strategy, providing precise control over the final conjugate's architecture. The inclusion of a short, hydrophilic PEG spacer can impart beneficial properties such as increased solubility and a defined distance between linked moieties. While specific quantitative data for this compound conjugates is still emerging in publicly available literature, the general principles of PEGylation and the established reactivity of its functional groups provide a strong foundation for its application in drug discovery and development. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the potential of this compound in their own work. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final product are paramount to achieving the desired therapeutic or research outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chloro-PEG2-CH2O2H, 170304-76-4 | BroadPharm [broadpharm.com]

- 4. Thiol-PEG2-acid | C7H14O4S | CID 57624294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cl-PEG2-acid for Beginners in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2] Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2] The length and composition of the linker dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[2]

This guide focuses on Cl-PEG2-acid , a bifunctional PEG-based linker, providing a comprehensive resource for researchers new to PROTAC synthesis.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is fundamental to its successful application in PROTAC synthesis.

| Property | Value | Reference(s) |

| Chemical Name | 2-[2-(2-chloroethoxy)ethoxy]acetic acid | [3] |

| CAS Number | 170304-76-4 | [3][4] |

| Molecular Formula | C6H11ClO4 | [3][4] |

| Molecular Weight | 182.60 g/mol | [3][4] |

| Appearance | Liquid or Solid Powder | [3][4] |

| Solubility | Soluble in DMSO (≥100 mg/mL, may require ultrasonication) | [3][4] |

| Storage (Pure Form) | -20°C for 3 years, 4°C for 2 years | [4] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [4] |

The Role of this compound in PROTAC Synthesis

This compound is a bifunctional linker, meaning it has two different reactive functional groups: a carboxylic acid and a chloro group. This allows for the sequential and directional conjugation of the POI ligand and the E3 ligase ligand.

-

The carboxylic acid group can be activated to readily form a stable amide bond with an amine-functionalized ligand.

-

The chloro group can react with a nucleophilic group, such as an amine or thiol, on the other ligand through a nucleophilic substitution reaction.

The PEG2 portion of the linker provides a short, flexible, and hydrophilic spacer that can improve the solubility of the resulting PROTAC molecule.[]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy: A Case Study on BRD4 Degradation

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[2] The following table summarizes synthesized data from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, illustrating the impact of PEG linker length.

| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations | Reference(s) |

| A | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. | [6] |

| B | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. | [6] |

| C | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. | [6] |

| D | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. | [6] |

| E | 4 | BRD4 | H661 | < 0.5 | > 90 | Longer PEG linkers can restore or enhance degradation efficacy. | [6] |

| F | 5 | BRD4 | H661 | < 0.5 | > 90 | Potent degradation is maintained with longer linkers in this series. | [6] |

Note: The data presented is a synthesis of findings from multiple research articles. DC50 and Dmax values are cell-line dependent and can vary based on experimental conditions.

Experimental Protocols

Representative Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a representative two-step synthesis of a PROTAC targeting BRD4, using the BRD4 inhibitor (+)-JQ1 and the Cereblon (CRBN) E3 ligase ligand pomalidomide (B1683931).

Step 1: Amide Coupling of this compound with (+)-JQ1-amine

This step involves forming an amide bond between the carboxylic acid of this compound and an amine-functionalized version of the BRD4 ligand, JQ1.

-

Materials:

-

This compound

-

(+)-JQ1-amine (a derivative of JQ1 with a free amine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) and (+)-JQ1-amine (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the JQ1-PEG2-Cl intermediate.

-

Step 2: Nucleophilic Substitution with Pomalidomide

This step involves the reaction of the chloro group of the JQ1-PEG2-Cl intermediate with an amine on the pomalidomide ligand.

-

Materials:

-

JQ1-PEG2-Cl intermediate (from Step 1)

-

Pomalidomide

-

A non-nucleophilic base such as DIPEA or K2CO3

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the JQ1-PEG2-Cl intermediate (1.0 equivalent) and pomalidomide (1.1 equivalents) in anhydrous DMF.

-

Add the non-nucleophilic base (e.g., DIPEA, 3.0 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative reverse-phase HPLC (High-Performance Liquid Chromatography) to obtain the pure JQ1-PEG2-Pomalidomide PROTAC.

-